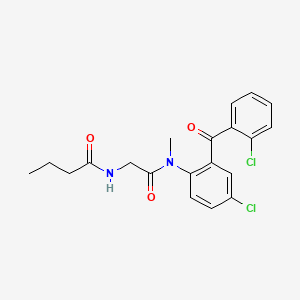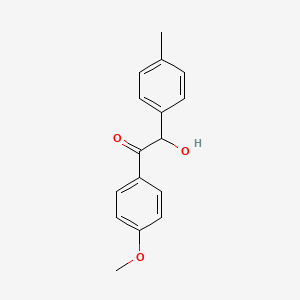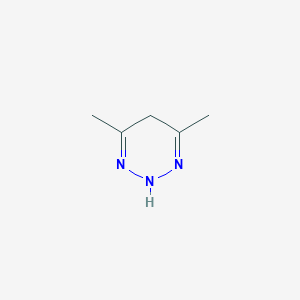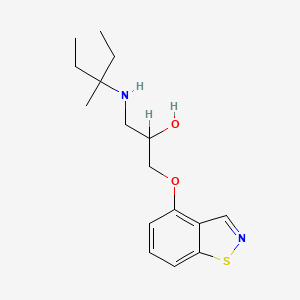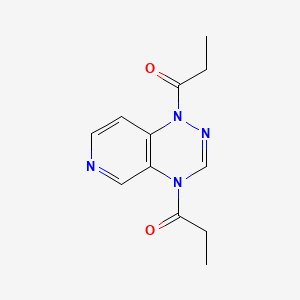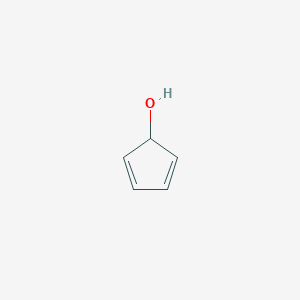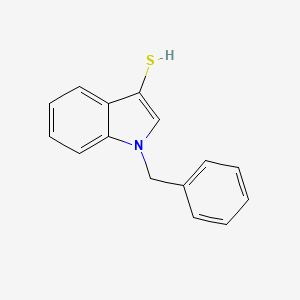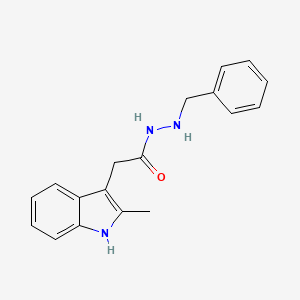
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone This compound is characterized by the presence of a hydrazide group attached to the indole ring, which imparts unique chemical and biological properties
Métodos De Preparación
The synthesis of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide typically involves the reaction of indole-3-acetic acid with appropriate hydrazine derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone precursor to form the indole ring . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures, often using aldehydes or ketones as reactants.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indole derivatives with potential biological activity .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in plant growth regulation and its potential as a plant hormone analog.
Industry: It is used in the development of new materials with specific chemical properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, it may interact with cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-carbinol: A compound with anticancer properties, found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone analog used to promote root growth in cuttings.
The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
78123-16-7 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N'-benzyl-2-(2-methyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H19N3O/c1-13-16(15-9-5-6-10-17(15)20-13)11-18(22)21-19-12-14-7-3-2-4-8-14/h2-10,19-20H,11-12H2,1H3,(H,21,22) |
Clave InChI |
OIFSAWMMKWNGHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CC(=O)NNCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


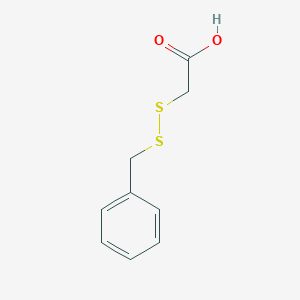


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
